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Compound of Interest

Compound Name:
[2-(Azetidin-1-yl)pyridin-4-

yl]boronic acid

Cat. No.: B11761164 Get Quote

Executive Summary & Pharmacophore Definition
Azetidinylpyridine derivatives represent a privileged scaffold in neuropharmacology, primarily

designed to mimic the pyrrolidinylpyridine structure of nicotine while enhancing binding affinity

and subtype selectivity.

The core pharmacophore consists of a pyridine ring linked to a four-membered azetidine ring.

Unlike nicotine (a 5-membered pyrrolidine), the azetidine ring introduces significant

conformational constraint and alters the basicity of the secondary/tertiary amine, leading to

sub-nanomolar affinity for

nAChRs.

Core Structural Classes
Ether-Linked Series (The "A-85380" Class): The azetidine is connected to the pyridine via an

oxymethylene bridge (

). This is the most clinically significant class (e.g., ABT-594).

Direct-Linked Series: The azetidine is directly bonded to the pyridine ring (analogous to

nicotine).
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Alkyne-Substituted Series: Derivatives like Sazetidine-A featuring C5-alkynyl groups that

induce unique "silent desensitizing" pharmacology.

Comparative SAR Analysis
The following analysis compares the performance of azetidinylpyridine derivatives against

standard nicotinic ligands (Nicotine, Epibatidine).

The "Linker" Effect: Ether vs. Direct Bond
The insertion of an ether oxygen between the pyridine and azetidine rings (as seen in A-85380)

significantly increases affinity compared to the direct carbon-carbon bond found in nicotine.

Compound Structure Type (nM)

Selectivity (

vs

)

Clinical Status

Nicotine
Pyrrolidine

(Direct)
~1.0 - 10.0 Low Approved (NRT)

Epibatidine
Azabicycle

(Direct)
0.04 None (Toxic)

Discontinued

(Toxicity)

A-85380 Azetidine (Ether) 0.05 High Preclinical Tool

ABT-594
Azetidine (Ether,

2-Cl)
0.04 >1000-fold

Phase II

(Discontinued)

Insight: The ether linker in A-85380 allows the cationic center (azetidine nitrogen) to adopt a

specific distance and orientation relative to the pyridine

-system, mimicking the rigid pharmacophore of epibatidine without the complex

bicyclic cage.
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Pyridine Ring Substitutions
Modifications at the pyridine ring critically influence metabolic stability and intrinsic efficacy

(agonist vs. antagonist).

C2-Position (Chlorine/Fluorine):

Modification: Addition of Cl at C2 (e.g., ABT-594).[1][2]

Effect: Increases lipophilicity and metabolic stability against pyridine oxidation. Maintains

high affinity while reducing toxicity compared to epibatidine.

C5-Position (Alkynes/Halogens):

Modification: Addition of an ethynyl or hydroxy-alkynyl group (e.g., Sazetidine-A).

Effect: Converts the ligand from a full agonist to a partial agonist or silent desensitizer.

Mechanism:[2][3][4][5][6] The bulky C5-substituent interacts with the

-subunit interface, preventing the full conformational change required for channel opening
while maintaining high-affinity binding.

Azetidine Ring Modifications[5]
N-Methylation: Unlike nicotine, where the N-methyl group is tolerated, N-methylation of

azetidinyl derivatives often decreases affinity or selectivity. The secondary amine (NH) is

preferred for optimal H-bonding within the receptor pocket (specifically with Trp147 and

Tyr93 residues).

Stereochemistry: The (S)-enantiomer of the azetidinyl moiety typically exhibits 10-100x

higher affinity than the (R)-enantiomer, consistent with the natural (S)-nicotine

pharmacophore.

Mechanism of Action: Silent Desensitization
Azetidinylpyridines like Sazetidine-A exhibit a unique pharmacological profile known as "Silent

Desensitization."[6][7] They bind to the receptor with high affinity but induce a conformational
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state that is neither fully open (conducting) nor resting.[6][7]

Pathway Outcome

Resting State
(Closed)

Ligand Binding
(High Affinity)

 + Sazetidine-A

Activated State
(Ion Conducting)

 Low Efficacy
(Weak Current)

Desensitized State
(Non-Conducting)

 Rapid Transition
(Therapeutic Effect)

 Fast Decay

Modulation of Dopamine/GABA
without Over-stimulation

Click to download full resolution via product page

Caption: Mechanism of Silent Desensitization. Ligands like Sazetidine-A favor the transition to

a desensitized state, avoiding the toxicity associated with massive ion channel activation.

Experimental Protocols
Synthesis of Ether-Linked Azetidinylpyridines (A-85380
Analogues)
Objective: Coupling of a hydroxypyridine core with a protected azetidine ring.

Starting Materials: 2-chloropyridin-5-ol and N-Boc-2-(hydroxymethyl)azetidine.

Mitsunobu Coupling:

Dissolve pyridine and azetidine precursors in dry THF.

Add Triphenylphosphine (

) and DEAD (Diethyl azodicarboxylate) at 0°C.

Stir at room temperature for 12-24 hours.

Checkpoint: Monitor disappearance of phenol via TLC.

Deprotection:

Treat the intermediate with Trifluoroacetic acid (TFA) in DCM to remove the Boc group.
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Neutralize with

to obtain the free base.

Purification: Flash chromatography (Silica gel, MeOH/DCM/NH4OH gradient).

Radioligand Binding Assay ( -Epibatidine Displacement)
Objective: Determine

values for

nAChRs.

Membrane Preparation: Homogenize rat cerebral cortex (rich in

) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 10 min. Resuspend
pellet.

Incubation:

Mix membrane suspension (100-200

g protein) with

-Epibatidine (0.03 nM final conc).

Add test compound (Azetidinylpyridine derivative) at concentrations ranging from

to

M.

Incubate at 25°C for 75 minutes.

Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5%

polyethylenimine (to reduce non-specific binding).

Quantification: Measure radioactivity via liquid scintillation counting.

Data Analysis: Fit data to the Hill equation to determine
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, then convert to

using the Cheng-Prusoff equation:

Emerging Applications & Limitations
While the primary focus is nAChR modulation for pain (analgesia) and cognitive enhancement

(Alzheimer's, ADHD), recent SAR studies have expanded the utility of this scaffold:

PET Imaging Agents:

-labeled derivatives (e.g., 2-[

]F-A-85380) are the gold standard for visualizing

receptor density in human brains, particularly for studying smoking cessation and
neurodegeneration.

Antimicrobial Activity: Hybrid azetidinyl-thiazole derivatives have shown efficacy against

MRSA, though this operates via a different mechanism (likely cell wall synthesis inhibition)

than the nAChR pathway.

Safety Note: Early generation azetidinylpyridines (like ABT-594) showed high rates of

gastrointestinal adverse events (nausea) due to peripheral receptor activation, limiting their

clinical progression. Third-generation ligands (e.g., Sazetidine-A) aim to mitigate this via the

"silent desensitization" mechanism described above.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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